2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a compound that features a piperazine ring and a triazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The synthetic route may involve the reaction of a piperazine derivative with a triazole-containing intermediate under specific conditions . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the triazole moiety may inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and triazole-containing molecules. For example:
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and have shown antibacterial activity.
N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: This compound has similar structural features and biological activities. The uniqueness of 2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its specific combination of the piperazine and triazole moieties, which may confer distinct biological properties.
Properties
Molecular Formula |
C15H20N6O |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H20N6O/c22-15(10-20-7-5-16-6-8-20)19-14-3-1-13(2-4-14)9-21-12-17-11-18-21/h1-4,11-12,16H,5-10H2,(H,19,22) |
InChI Key |
IZISZYFQEZNJPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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